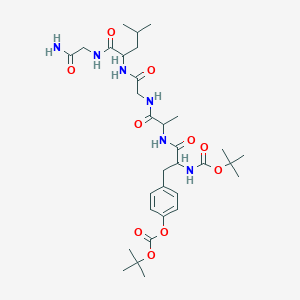
N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamide, also known as Boc-Tyr-Ala-Gly-Leu-Gly-NH2, is a synthetic peptide that has gained significant attention in the field of biochemistry and molecular biology. This peptide is widely used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 is not fully understood. However, it is believed to act as a competitive inhibitor of proteases and peptidases. The peptide can also interact with receptors and proteins through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects:
N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of proteases and peptidases, which play a crucial role in many biological processes. The peptide can also interact with receptors and proteins, leading to downstream signaling events. N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 is its stability and solubility in aqueous solutions. The peptide is also relatively easy to synthesize using SPPS technique. However, one of the limitations of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 is its susceptibility to proteases and peptidases, which can degrade the peptide and affect its activity.
Zukünftige Richtungen
There are numerous future directions for the use of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 in scientific research. One potential application is in the development of novel protease inhibitors for the treatment of various diseases. The peptide can also be used as a tool for studying protein-protein interactions and receptor-ligand interactions. Further research is needed to fully understand the mechanism of action of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 and its potential applications in various fields.
Synthesemethoden
The synthesis of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 involves the use of solid-phase peptide synthesis (SPPS) technique. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The Boc protecting group is used to protect the N-terminal of the peptide, while the side chains of Tyr, Ala, Gly, and Leu are protected using tert-butoxycarbonyl (Boc) groups. The final product is obtained by cleaving the peptide from the solid support and removing the protecting groups.
Wissenschaftliche Forschungsanwendungen
N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 has numerous applications in scientific research. It is widely used as a substrate for enzymes such as proteases and peptidases. The peptide can also be used as a model compound for studying protein folding and stability. N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 has also been used as a tool for studying protein-protein interactions and receptor-ligand interactions.
Eigenschaften
IUPAC Name |
[4-[3-[[1-[[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl] tert-butyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50N6O10/c1-18(2)14-22(27(42)34-16-24(33)39)37-25(40)17-35-26(41)19(3)36-28(43)23(38-29(44)47-31(4,5)6)15-20-10-12-21(13-11-20)46-30(45)48-32(7,8)9/h10-13,18-19,22-23H,14-17H2,1-9H3,(H2,33,39)(H,34,42)(H,35,41)(H,36,43)(H,37,40)(H,38,44) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZIRGSTEJPVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N6O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

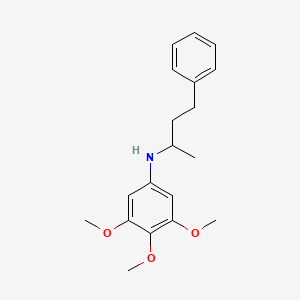

![N-{3-[(6-nitro-1,3-benzothiazol-2-yl)amino]-3-oxo-1-phenylpropyl}benzamide](/img/structure/B5058345.png)
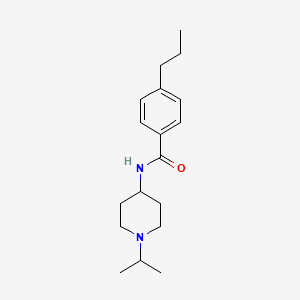
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5058352.png)
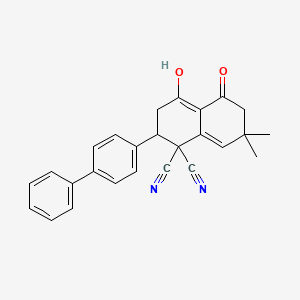
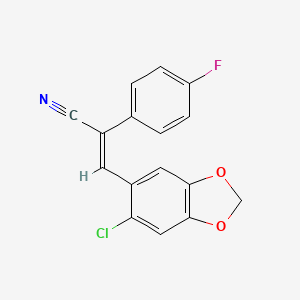
![(2-isopropoxy-5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)methanol](/img/structure/B5058370.png)
![N-(4-chlorophenyl)-3,5-dinitro-2-[(1-phenylethyl)amino]benzamide](/img/structure/B5058376.png)
![3-methyl-5-[3-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058380.png)
![1-cyclopentyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B5058391.png)
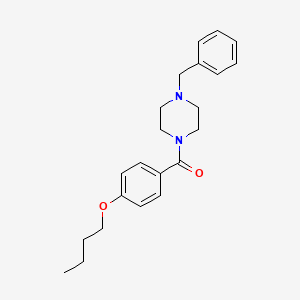

![1-{[5-(isopropylthio)pentyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B5058438.png)